molecular formula C15H18N2O5 B5833084 ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate

ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B5833084
M. Wt: 306.31 g/mol
InChI Key: QFIOTJDDOGPYQV-YFHOEESVSA-N
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Description

Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with cyanoacetic acid, followed by cyclization and subsequent functional group modifications to introduce the methoxy and ethoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ethoxy and methoxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrrole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and the presence of the pyrrole ring. This structure provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-5-21-14(18)10(8-16)7-11-13(20-4)12(9(3)17-11)15(19)22-6-2/h7,17H,5-6H2,1-4H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIOTJDDOGPYQV-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1OC)C=C(C#N)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1OC)/C=C(/C#N)\C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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